2-Hydroxy-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULLGJWNKYFKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609538 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068155-43-0 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Distinctive Nature of ortho-Hydroxy Arylboronic Acids: Structure and Acidity
<An In-depth Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
ortho-Hydroxy arylboronic acids represent a unique subclass of boronic acids, distinguished by the presence of a hydroxyl group at the ortho position relative to the boronic acid moiety. This specific substitution pattern imparts distinct structural and chemical properties, most notably an intramolecular hydrogen bond that significantly influences the molecule's conformation, acidity, and reactivity. This guide provides a comprehensive exploration of the structural intricacies and acidic characteristics of ortho-hydroxy arylboronic acids, offering valuable insights for researchers and professionals in drug development and materials science. We will delve into the causality behind their enhanced acidity compared to their meta and para isomers, provide a detailed experimental protocol for pKa determination, and discuss the implications of their unique properties in various applications.
Introduction: The Significance of the ortho-Hydroxy Substitution
Arylboronic acids, compounds with the general formula R-B(OH)₂, are versatile building blocks in organic synthesis, most famously for their role in the Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to medicinal chemistry, where they serve as enzyme inhibitors and sensors for biological molecules.[2][3] The electronic and steric properties of substituents on the aryl ring can profoundly modulate the reactivity and acidity of the boronic acid group.
Among the various substituted arylboronic acids, the ortho-hydroxy derivatives stand out due to a fascinating intramolecular interaction. The proximity of the hydroxyl (-OH) group to the boronic acid [-B(OH)₂] group allows for the formation of an intramolecular hydrogen bond. This non-covalent interaction is not merely a structural curiosity; it is a critical determinant of the molecule's overall chemical behavior, particularly its acidity. Understanding this interplay is paramount for the rational design of novel drugs and functional materials.
Structural Features: The Defining Intramolecular Hydrogen Bond
The most prominent structural feature of ortho-hydroxy arylboronic acids is the intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group and an oxygen atom of the boronic acid moiety.[4][5] This interaction creates a pseudo-six-membered ring, which significantly influences the molecule's conformation and stability.
Caption: Intramolecular hydrogen bond in ortho-hydroxy arylboronic acid.
This hydrogen bond has several important consequences:
-
Planarity and Rigidity: The pseudo-ring structure imparts a degree of planarity and conformational rigidity to the molecule. This is in contrast to the meta and para isomers, which exhibit greater conformational freedom.
-
Stabilization of the Conjugate Base: As will be discussed in detail, this intramolecular hydrogen bond plays a crucial role in stabilizing the conjugate base formed upon deprotonation of the boronic acid, thereby increasing its acidity.[6][7]
-
Modulation of Reactivity: The hydrogen bond can influence the accessibility of the boron atom to reagents, potentially affecting its participation in reactions like the Suzuki-Miyaura coupling.
Acidity and pKa Analysis: A Tale of Two Isomers
A key characteristic of ortho-hydroxy arylboronic acids is their significantly lower pKa values, indicating higher acidity, compared to their meta- and para-hydroxy counterparts. Arylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[3][8] The pKa of an arylboronic acid generally falls within the range of 4-10.[2]
The enhanced acidity of the ortho isomer can be attributed to the stabilization of the resulting tetrahedral boronate anion through the intramolecular hydrogen bond.[6][7][9] Upon formation of the boronate, the hydrogen bond becomes stronger, effectively delocalizing the negative charge and stabilizing the conjugate base. This stabilization facilitates the release of a proton, leading to a lower pKa.
In contrast, the hydroxyl group in the para position exerts an electron-donating resonance effect, which destabilizes the boronate anion and increases the pKa, making it less acidic than benzoic acid.[10] The meta isomer experiences a weaker inductive electron-withdrawing effect from the hydroxyl group, resulting in an acidity that is typically intermediate between the ortho and para isomers.
Data Presentation: pKa Values of Hydroxy-Substituted Phenylboronic Acids
| Isomer | pKa | Reference |
| ortho-Hydroxy Phenylboronic Acid | ~7.3 | [11] |
| meta-Hydroxy Phenylboronic Acid | ~8.6 | [11] |
| para-Hydroxy Phenylboronic Acid | ~9.3 | [11] |
| Phenylboronic Acid (unsubstituted) | ~8.8 | [12] |
Note: pKa values can vary slightly depending on the experimental conditions.
Experimental Protocol: Potentiometric Titration for pKa Determination
The determination of pKa is a fundamental experiment for characterizing the acidity of a compound. Potentiometric titration is a reliable and widely used method for this purpose.
Step-by-Step Methodology
-
Preparation of the Analyte Solution:
-
Accurately weigh a known amount of the ortho-hydroxy arylboronic acid (e.g., 0.1 mmol).
-
Dissolve the compound in a known volume of a suitable solvent (e.g., 50 mL of a water/methanol mixture to ensure solubility). The use of deionized, CO₂-free water is crucial to avoid interference from carbonic acid.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a micro-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined from the titration curve or by calculating the first derivative of the curve, where the equivalence point is the maximum.
-
Caption: Experimental workflow for pKa determination.
Implications for Drug Development and Beyond
The unique structural and acidic properties of ortho-hydroxy arylboronic acids have significant implications for their application in drug discovery and other fields.
-
Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[3] The enhanced acidity of the ortho-hydroxy derivatives means that at physiological pH (around 7.4), a significant portion of the molecules will exist in the more reactive tetrahedral boronate form, potentially leading to more potent enzyme inhibition. This is a key consideration in the design of proteasome inhibitors for cancer therapy.[2]
-
Bioconjugation and Sensing: The ability of boronic acids to form reversible esters with diols is widely exploited for the development of sensors for carbohydrates and for bioconjugation applications.[8] The pKa of the boronic acid is a critical parameter that governs the pH-dependence of this interaction. The lower pKa of ortho-hydroxy arylboronic acids allows for efficient binding at or near physiological pH, making them ideal candidates for in vivo applications.
Caption: Simplified representation of enzyme inhibition.
Conclusion
The ortho-hydroxy substitution imparts a unique set of structural and chemical properties to arylboronic acids, primarily driven by the formation of an intramolecular hydrogen bond. This interaction leads to increased acidity, a feature that has profound implications for their application in drug development as enzyme inhibitors and in the design of advanced materials. A thorough understanding of the structure-acidity relationship in these compounds is essential for harnessing their full potential in various scientific and technological endeavors. The experimental and theoretical frameworks discussed in this guide provide a solid foundation for researchers to explore and exploit the distinctive nature of ortho-hydroxy arylboronic acids.
References
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
Li, W., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC. [Link]
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Kafarski, P., et al. (2020). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]
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Ferreira, M. J., et al. (2020). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]
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Tames, F., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]
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Wang, Z., et al. (2023). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. PMC. [Link]
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Wang, Z., et al. (2023). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science. [Link]
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Ferreira, M. J., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. [Link]
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Silva, A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Wikipedia. Boronic acid. [Link]
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Drabowicz, J., et al. (2020). Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. [Link]
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Gogoi, P., & Bora, U. (2012). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. ResearchGate. [Link]
- Google Patents. (2013). Production method for hydroxy-carboxylic acid amide compound, and novel arylboronic acid compound.
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Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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Cramer, C. J., & Truhlar, D. G. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. [Link]
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Wikipedia. Ortho acid. [Link]
-
Reva, I., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PMC. [Link]
-
National Center for Biotechnology Information. (2-Hydroxyphenyl)boronic acid. PubChem. [Link]
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Drabowicz, J., et al. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. [Link]
-
Chemistry Stack Exchange. (2018). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? [Link]
-
ResearchGate. (2018). Aryl boronic acids with ortho neighbouring groups form cyclic... [Link]
-
Flinn, C. G., et al. (2008). AIM analysis of intramolecular hydrogen bonding in O-hydroxy aryl Schiff bases. PubMed. [Link]
-
ResearchGate. (2005). Intramolecular Hydrogen Bonding in o-hydroxy Aryl Schiff Bases. [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]
-
Journal of the Chemical Society, Faraday Transactions 2. (1980). Intramolecular hydrogen bond in ortho-hydroxyazobenzenes. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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National Center for Biotechnology Information. 2-(Hydroxymethyl)phenylboronic Acid. PubChem. [Link]
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Quora. (2018). Which is more acidic, ortho-hydroxybenzoic acid or benzoic acid? [Link]
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Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
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Chad's Prep. (2020). Ranking Acids and Bases | Size, Electronegativity, Resonance, Induction | Organic Chemistry 3.2. YouTube. [Link]
-
Vaia. (2023). p - -hydroxybenzoic acid is less acidic than benzoic acid, o-hydroxybenzoic acid is slightly more acidic than benzoic acid. Explain this result. [Link]
-
Filo. (2023). Among ortho and para hydroxy benzoic acid which one will have higher acid.. [Link]
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Open Science Publications. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. [Link]
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Sivaev, I. B., et al. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. MDPI. [Link]
-
Organic & Biomolecular Chemistry Blog. (2010). Interview with Thomas J. J. Müller. [Link]
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- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
2-Hydroxy-4-methoxyphenylboronic acid MSDS and safety data
This technical guide details the handling, safety, and application of 2-Hydroxy-4-methoxyphenylboronic acid and its commercial surrogate, the Pinacol Ester .[1]
Handling, Safety, and Synthetic Utility in Drug Discovery[1]
Part 1: Executive Summary & Chemical Identity[1]
This compound is a specialized organoboron intermediate used primarily in the synthesis of benzoxaboroles (a privileged scaffold in antifungal and anti-inflammatory therapeutics) and biaryl ethers via Suzuki-Miyaura cross-coupling.[1]
Unlike simple phenylboronic acids, the presence of the ortho-hydroxyl group introduces unique reactivity, specifically a propensity for spontaneous cyclodehydration or protodeboronation . Consequently, this compound is frequently supplied and handled as its Pinacol Ester to ensure shelf stability.
Chemical Fingerprint[1]
| Property | Free Acid Specification | Pinacol Ester Specification |
| Chemical Name | This compound | This compound pinacol ester |
| CAS Number | Not widely listed (Transient) | 2072801-99-9 |
| Molecular Formula | C₇H₉BO₄ | C₁₃H₁₉BO₄ |
| Molecular Weight | 167.95 g/mol | 250.10 g/mol |
| Structure | Phenyl ring with -B(OH)₂, -OH (C2), -OMe (C4) | Boron atom protected by pinacol ring |
| Physical State | Off-white hygroscopic solid | White to off-white crystalline solid |
| Solubility | DMSO, Methanol, THF | DMSO, DCM, Ethyl Acetate |
Part 2: Hazard Identification & Risk Assessment[1][3][4][5]
While classified under standard GHS categories for organoboron compounds, the ortho-hydroxy substitution dictates specific handling protocols to prevent degradation.
GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
-
Signal Word: WARNING
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]
Critical Stability Hazards: The "Ortho-Effect"
The 2-hydroxy group creates an intramolecular hydrogen bond with the boron center, increasing the Lewis acidity of the boron.[1] This facilitates two degradation pathways:[1]
-
Protodeboronation: Under basic aqueous conditions (common in Suzuki couplings), the C-B bond is liable to cleavage, yielding 3-methoxyphenol.
-
Oligomerization: The free acid readily dehydrates to form boroxines (cyclic trimers), which alters stoichiometry in precision coupling reactions.
Risk Mitigation:
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Moisture: Strictly exclude water until the reaction initiation; hydrolysis of the pinacol ester releases the unstable free acid.
Part 3: Emergency Response & First Aid[1]
| Scenario | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air. If wheezing occurs, administer oxygen.[5] | Boronic acid dusts are potent respiratory irritants due to localized acidity on mucous membranes. |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol may increase transdermal absorption via boronate ester formation. |
| Eye Contact | Rinse with water for 15 min, lifting eyelids.[5][6] | Boronic acids can complex with carbohydrates in the cornea; thorough irrigation is vital to break weak reversible bonds. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Low acute toxicity expected, but hydrolysis produces boric acid (renal toxicant in high doses). |
Part 4: Experimental Workflow & Application
Synthetic Utility: Benzoxaborole Scaffold Construction
The this compound moiety is a precursor to benzoxaboroles, which are bioisosteres of carboxylic acids and exhibit unique target engagement (e.g., tRNA synthetase inhibition).[1]
Protocol: Suzuki-Miyaura Coupling with Labile Boronates
Objective: Couple this compound pinacol ester with an aryl halide while preventing protodeboronation.[1]
Reagents:
-
Boronate Ester (1.0 equiv)[1]
-
Aryl Bromide (1.0 equiv)[1]
-
K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:[1]1) degassed.
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial with the Boronate Ester, Aryl Bromide, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst deactivation.[1]
-
Solvation: Add degassed Dioxane. Stir until dissolved.
-
Activation: Add the aqueous K₃PO₄ solution via syringe.
-
Critical Control Point: Do not premix the base and boronate ester for long periods before adding catalyst. The base triggers the hydrolysis of the pinacol ester to the free acid, which is the active but unstable species.
-
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.
-
Workup: Acidify carefully to pH 6 (to protonate the phenol) before extraction with Ethyl Acetate.
Visualization: Stability & Reaction Pathway
The following diagram illustrates the equilibrium and degradation pathways that necessitate the use of the Pinacol Ester.
Part 5: Handling & Storage Specifications
To maintain the integrity of the reagent ("Trustworthiness" pillar), follow these strict storage parameters.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Retards the rate of spontaneous anhydride formation.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation of the electron-rich phenol ring.[1] |
| Container | Amber Glass | Protects from potential light-induced radical decomposition.[1] |
| Re-test Date | 6 Months | 2-hydroxy boronates degrade faster than unsubstituted analogs.[1] |
References
-
PubChem. (n.d.).[7] Compound Summary: 2-(Hydroxymethyl)-4-methoxyphenylboronic acid.[7] National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard reference for boronic acid stability and protodeboronation mechanisms).
- Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
Sources
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- 4. tcichemicals.com [tcichemicals.com]
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- 6. fishersci.com [fishersci.com]
- 7. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | C8H11BO4 | CID 46739731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Chan-Lam coupling with 2-hydroxy-4-methoxyphenylboronic acid
Application Note: Chan-Lam Coupling with 2-Hydroxy-4-methoxyphenylboronic Acid
Executive Summary
This guide details the optimization and execution of Chan-Lam oxidative cross-coupling reactions utilizing This compound (CAS: 160593-93-5) . This specific reagent presents a unique "dual-challenge" profile:
-
Electronic Instability: The electron-donating 4-methoxy group significantly increases the rate of hydrolytic protodeboronation.
-
Steric/Chelating Interference: The ortho-hydroxyl group can act as a competitive nucleophile or a bidentate ligand, potentially poisoning the copper catalyst or altering selectivity.
This document provides a self-validating protocol to suppress protodeboronation and achieve high yields in N-arylation (with amines/azoles) and O-arylation (with phenols) workflows.
Mechanistic Insights & Chemical Logic
To successfully employ this reagent, one must understand the competition between the productive catalytic cycle and the destructive deboronation pathway.
The Catalytic Cycle (Productive)
The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The this compound undergoes transmetallation with a Cu(II)-nucleophile complex.
-
Critical Insight: The ortho-hydroxyl group can coordinate to the Copper center. While this can stabilize the transmetallation transition state, it also makes the catalyst susceptible to saturation. We utilize pyridine not just as a base, but as a labile ligand to prevent the substrate from "locking" the copper in an inactive state.
The Protodeboronation Trap (Destructive)
Electron-rich boronic acids are prone to acid/base-catalyzed hydrolysis. The 4-methoxy group donates electron density into the ring, stabilizing the protonated intermediate (ipso-attack), leading to the cleavage of the C-B bond and formation of 3-methoxyphenol (byproduct).
-
Prevention Strategy: The protocol strictly enforces anhydrous conditions using 4Å Molecular Sieves (MS) to remove trace water, the primary agent of deboronation.
Figure 1: The Chan-Lam catalytic cycle highlighting the critical transmetallation step where moisture control is essential to prevent protodeboronation.
Critical Optimization Parameters
The following parameters have been screened specifically for This compound .
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | DCM (anhydrous) minimizes protodeboronation compared to MeOH or DMF. MeCN is preferred for higher polarity substrates. |
| Catalyst | Cu(OAc)₂ (anhydrous) | The acetate counterion acts as a weak base to facilitate transmetallation. |
| Stoichiometry | 1.5 - 2.0 equiv. Boronic Acid | Excess boronic acid is required to compensate for the unavoidable partial deboronation of this unstable substrate. |
| Base/Ligand | Pyridine (2.0 equiv.) | Acts as a base to deprotonate the nucleophile and a ligand to stabilize Cu species without over-binding. |
| Additives | 4Å Molecular Sieves (Powdered) | MANDATORY. Scavenges water generated during boroxine formation and atmospheric moisture. |
| Atmosphere | Dry Air (Balloon or open tube with drying tube) | Oxygen is the terminal oxidant. Pure O₂ can accelerate reaction but increases oxidative byproduct risk; air is usually sufficient. |
Experimental Protocols
Protocol A: N-Arylation of Imidazoles/Anilines
Target: Synthesis of N-(2-hydroxy-4-methoxyphenyl)azoles.
Reagents:
-
Nucleophile (e.g., Imidazole): 1.0 mmol
-
This compound: 1.5 - 2.0 mmol
-
Cu(OAc)₂ (anhydrous): 0.1 - 0.2 mmol (10-20 mol%)
-
Pyridine: 2.0 mmol
-
Activated 4Å Molecular Sieves (Powdered): 250 mg/mmol
-
DCM (Anhydrous): 5 mL (0.2 M)
Step-by-Step Procedure:
-
System Prep: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of dry nitrogen.
-
Solids Addition: Charge the vial with the Nucleophile (1.0 equiv), Cu(OAc)₂ (0.1 equiv), and Activated 4Å MS.
-
Note: Do not add the boronic acid yet.
-
-
Solvation: Add anhydrous DCM (half volume). Stir for 5 minutes to disperse the catalyst and sieves.
-
Base Addition: Add Pyridine (2.0 equiv).[1] The solution should turn a deep blue/green (characteristic of Cu-pyridine complexes).
-
Boronic Acid Addition: Add this compound (1.5 equiv) in one portion.
-
Oxidative Activation: Cap the vial with a septum and insert a balloon filled with dry air (or attach a drying tube and leave open to air if humidity is low).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Self-Validation Check: The reaction mixture should remain blue-green. If it turns yellow/orange (Cu(I) oxide precipitation) or metallic copper appears, re-oxidation is too slow (increase stirring rate or O₂ concentration).
-
-
Monitoring: Monitor by TLC every 4 hours.
-
Target: Disappearance of the nucleophile.
-
Observation: The boronic acid streak (polar) will diminish. If the nucleophile persists after 12h, add a second portion of boronic acid (0.5 equiv).
-
-
Workup:
Protocol B: O-Arylation (Synthesis of Diaryl Ethers)
Target: Coupling with Phenols.
Modifications from Protocol A:
-
Base: Switch Pyridine to Triethylamine (TEA) (2.0 equiv) or use Pyridine with TEMPO (1.0 equiv) as a co-oxidant to accelerate the sluggish O-arylation cycle.
-
Solvent: DCM is strictly preferred over MeCN to suppress background hydrolysis of the boronic acid.
-
Temperature: If reactivity is low, heat to 40°C, but monitor closely for deboronation.
Troubleshooting & Quality Control Workflow
Use this logic flow to diagnose low yields.
Figure 2: Diagnostic workflow for troubleshooting reaction failures.
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link
-
Lam, P. Y. S., et al. (1998).[3] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[3] Tetrahedron Letters, 39(19), 2941–2944. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4][5][6] Synthesis, 2011(06), 829–856. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Vantourout, J. C., et al. (2017).[3] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link
Sources
Application Note: Reaction Protocols for Converting 2-Hydroxy Boronic Acids to Boroxines
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of boroxines (cyclotriboroxanes) from 2-hydroxy boronic acids.
This transformation presents a unique chemical challenge: 2-hydroxy substituents (specifically in 2-hydroxyphenylboronic acid, 2-HPBA) introduce a competing intramolecular equilibrium that favors stable dimers or internal esters over the desired trimeric boroxine anhydride.
Part 1: Executive Summary & Mechanistic Insight
The conversion of boronic acids (
The "2-Hydroxy" Conundrum
Unlike standard substrates, 2-hydroxy boronic acids do not simply dehydrate to boroxines; they participate in a three-way equilibrium:
-
Monomer: The free boronic acid (favored in wet, basic conditions).
-
Dimer: A thermodynamically stable species formed by partial dehydration and intramolecular hydrogen bonding (often mistaken for the monomer).
-
Boroxine (Trimer): The target anhydride, usually requiring forcing conditions to isolate, though recent studies suggest unique water-stabilized forms for 2-HPBA.
Mechanistic Pathway (DOT Visualization)
Figure 1: The competitive equilibrium landscape. Note that 2-hydroxymethyl variants favor Benzoxaboroles, while 2-hydroxyphenyl variants favor Dimers/Boroxines.
Part 2: Experimental Protocols
Protocol A: Azeotropic Dehydration (The "Gold Standard")
Best for: Large-scale synthesis, high purity requirements, and substrates prone to oxidation. Principle: Uses a Dean-Stark apparatus to physically remove water from the reaction equilibrium, driving the reaction to completion (Le Chatelier's principle).
Materials
-
Substrate: 2-Hydroxyphenylboronic acid (10 mmol).
-
Solvent: Toluene (anhydrous, 50 mL). Note: Benzene is historically used but Toluene is safer and provides a higher boiling point (110°C) to overcome the energy barrier of the dimer.
-
Equipment: 100 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Nitrogen line.
Step-by-Step Methodology
-
Setup: Assemble the RBF with the Dean-Stark trap and condenser. Flame-dry the glassware under vacuum and backfill with Nitrogen (
) to ensure an anhydrous starting environment. -
Solvation: Charge the RBF with 10 mmol of the boronic acid and 50 mL of Toluene.
-
Expert Note: The starting material may not fully dissolve at room temperature. This is normal.
-
-
Reflux: Heat the mixture to a vigorous reflux (oil bath ~120°C).
-
Monitoring: Maintain reflux for 6–12 hours.
-
Visual Check: Water droplets will collect in the Dean-Stark trap. The reaction is theoretically complete when water evolution ceases (theoretical yield: 0.18 mL water for 10 mmol substrate).
-
Solubility Check: As the boroxine forms, the solution often becomes homogeneous (boroxines are generally more soluble in toluene than their acid precursors).
-
-
Isolation:
-
Cool the solution to Room Temperature (RT).
-
If the boroxine precipitates: Filter under
atmosphere (Schlenk filtration recommended). -
If soluble: Evaporate solvent in vacuo using a rotary evaporator. Crucial: Use a high-vacuum pump for the final drying stage to prevent hydrolysis from atmospheric moisture.
-
-
Storage: Store immediately in a desiccator or glovebox. 2-hydroxy boroxines are moisture-sensitive and will revert to the dimer/monomer if exposed to humid air.
Protocol B: Solid-State Thermal Dehydration (Green Chemistry)
Best for: Small scales (<1g), insoluble substrates, or avoiding organic solvents. Principle: Sublimation or direct thermal conversion under high vacuum.
Step-by-Step Methodology
-
Preparation: Place the 2-hydroxy boronic acid in a sublimation tube or a vacuum oven tray.
-
Vacuum Application: Apply high vacuum (<0.1 mbar).
-
Heating Ramp:
-
Heat to 80°C for 1 hour (removes surface water).
-
Ramp to 120–140°C (depending on melting point).
-
Caution: Do not exceed the decomposition temperature of the phenolic moiety.
-
-
Conversion: Maintain conditions for 4–6 hours. The white powder may change crystalline form.
-
Verification: Check weight loss. Theoretical mass loss is calculated as:
For 2-hydroxyphenylboronic acid ( ), complete conversion to boroxine ( ) corresponds to ~13% mass loss.
Part 3: Characterization & Validation[2]
Distinguishing the boroxine from the boronic acid is critical. Standard HPLC often reverts the boroxine to the acid due to aqueous mobile phases.
Quantitative Data Summary
| Technique | Parameter | Boronic Acid (Monomer) | Boroxine (Product) |
| Chemical Shift ( | ~28–32 ppm (Broad) | ~19–22 ppm (Sharper) | |
| IR Spectroscopy | O-H Stretch | Strong, Broad (3200–3500 cm⁻¹) | Weak/Absent (Phenolic OH only) |
| IR Spectroscopy | B-O Ring Stretch | Absent | ~1350–1380 cm⁻¹ (Strong) |
| Solubility | Non-polar (CDCl₃) | Poor | Good |
| Melting Point | Range | Distinct (often lower) | Generally Higher (or sublimes) |
Expert Insight: The "Water-Stable" Anomaly
Recent literature (2024/2025) indicates that tris(2-hydroxyphenyl)boroxine can form a unique water-stable complex where water molecules bridge the phenolic protons and the boroxine oxygens, rather than attacking the boron center.
-
Implication: If you observe a boroxine signal in "wet" solvents, do not assume it is an impurity. It may be this stabilized cluster. However, for synthetic utility (e.g., COF synthesis), the anhydrous form (Protocol A) is required.
Part 4: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reversion to Starting Material | Hydrolysis during workup. | Avoid aqueous washes. Use Schlenk lines. Store over |
| Incomplete Conversion | Equilibrium limitation (Dimer trap). | Increase reaction time; switch from Benzene to Toluene/Xylene for higher T. |
| New Spot on TLC (High Rf) | Formation of Benzoxaborole (if -CH2OH present). | Check substrate structure. If ortho-hydroxymethyl, boroxine formation is disfavored. |
| Broad NMR Signals | Dynamic exchange. | Run NMR at low temperature (-40°C) to freeze the equilibrium or use dry |
References
-
Iovine, P. M., et al. (2010). "Boroxines: synthesis, structure, and application."[2][3] Dalton Transactions. Link
-
Qing, G., et al. (2024).[4] "Water-stable boroxine structure with dynamic covalent bonds."[3][4][5] Nature Communications. Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Kua, J., & Iovine, P. M. (2005). "Thermodynamics of Boroxine Formation." The Journal of Physical Chemistry A. Link
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of 2-hydroxy arylboronic acids
The following guide is structured as a Technical Support Center resource, designed for immediate application by research scientists.
Ticket Subject: Preventing Protodeboronation of 2-Hydroxy Arylboronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
👋 Welcome to the Support Hub
If you are reading this, you are likely observing low yields, "missing" starting material, or the formation of a phenol byproduct (
This guide bypasses generic advice to focus specifically on the 2-hydroxy (and 2-alkoxy) subclass, which presents unique mechanistic challenges due to the proximity of the nucleophilic oxygen to the electrophilic boron center.
🔧 Module 1: Diagnostic Hub
"Is my reaction failing due to protodeboronation?"
Before altering your synthesis, confirm the diagnosis. 2-Hydroxy arylboronic acids are unique because they exist in equilibrium with cyclic benzoxaboroles .
Troubleshooting Decision Tree
Use this logic flow to diagnose the failure mode.
Figure 1: Diagnostic flowchart for identifying protodeboronation in boronic acid couplings.
🔬 Module 2: Mechanistic Deep Dive
"Why is the 2-hydroxy group destroying my catalyst cycle?"
Understanding the mechanism is the only way to prevent recurrence. 2-Hydroxy arylboronic acids are not just "unstable"; they are chemically programmed to decompose under basic conditions.
The "Ortho-Effect" Mechanism
Unlike simple phenylboronic acid, 2-hydroxy variants possess an internal nucleophile (the hydroxyl group).
-
Benzoxaborole Equilibrium: In neutral media, the open boronic acid closes to form a 5-membered cyclic hemiester (benzoxaborole). This form is relatively stable.[1][2]
-
Base Activation (The Trap): Suzuki coupling requires base. The base deprotonates the phenol (
). -
Facilitated Cleavage: The resulting phenoxide is a strong electron donor. It coordinates intramolecularly to the boron or increases electron density at the ipso-carbon, significantly lowering the activation energy for protonolysis (C-B bond breakage) by water or solvent.
Figure 2: The competition between productive coupling (green) and phenoxide-assisted protodeboronation (red).
Key Takeaway: The reaction is a race between Transmetalation (good) and Protodeboronation (bad). To win, you must either slow down deboronation (MIDA, Protection) or speed up transmetalation (Catalyst design).
🛠 Module 3: Prevention Protocols
"How do I fix it?"
Choose the protocol that fits your synthesis stage.
Strategy A: The "Slow-Release" Method (MIDA Boronates)
Best for: Late-stage functionalization, complex molecules, or when scale-up reliability is required.
Concept: MIDA (N-methyliminodiacetic acid) boronates are
Protocol:
-
Reagents:
-
Procedure:
-
Combine solids in a vial.
-
Add degassed solvent mixture.
-
Heat to 60°C . Note: Higher temperatures (80-100°C) increase hydrolysis rate; if deboronation persists, LOWER the temperature to 45-50°C to slow the release.
-
Monitor via LCMS. You should see a steady conversion without a spike in Ar-H byproduct.
-
Strategy B: Hydroxyl Protection (O-Masking)
Best for: Early-stage building blocks.
If you cannot source the MIDA boronate, you must mask the 2-hydroxyl group to prevent the "ortho-effect."
| Protecting Group | Stability | Suzuki Compatibility | Removal |
| Benzyl (Bn) | High | Excellent | Hydrogenolysis (Pd/C, H₂) |
| Methoxymethyl (MOM) | High | Good (Stable to base) | Mild Acid (HCl/MeOH) |
| Acetyl (Ac) | Low | Poor (Cleaves in base) | N/A |
| TBS/TIPS | Medium | Variable (Base sensitive) | TBAF / Acid |
Recommendation: Use Benzyl or MOM protection.
-
Why? They prevent the formation of the phenoxide anion during the basic coupling step, forcing the reaction to proceed like a standard phenylboronic acid coupling.
Strategy C: High-Turnover Catalysis (Anhydrous)
Best for: When you must use the free boronic acid.
If you must use the unprotected 2-hydroxy boronic acid, you need a catalyst system that transmetalates faster than the substrate decomposes.
Protocol:
-
Catalyst: Use Pd-G3-XPhos or Pd-G3-RuPhos (Buchwald precatalysts). These initiate rapidly and form highly active monolithic species.
-
Base: Anhydrous K₃PO₄ or CsF .
-
Solvent: Anhydrous 1,4-Dioxane or Toluene .
-
Additives: Molecular Sieves (4Å) to scavenge trace water.
❓ Module 4: Frequently Asked Questions (FAQ)
Q: Can I use K₂CO₃ as my base? A: Avoid it. Carbonate bases in aqueous media create a high pH environment that rapidly generates the unstable phenoxide/boronate species. Switch to K₃PO₄ (milder buffering) or CsF (anhydrous activation).
Q: I see a "dimer" byproduct. Is this protodeboronation? A: No. That is homocoupling (Ar-Ar), caused by the presence of Oxygen (O₂).
-
Fix: Degas your solvents more thoroughly (sparge with Argon for 15 mins) and ensure your reaction vessel is sealed.
Q: Why does my 2-hydroxy boronic acid look like a glass/oil instead of a powder? A: It has likely dehydrated into the benzoxaborole or formed a trimeric boroxine.
-
Impact: This is actually fine. These forms will open up under the reaction conditions.[10] However, verify the stoichiometry, as the molecular weight differs between the acid and the anhydride forms.
Q: Can I use pinacol esters (Bpin) instead? A: Bpin esters are generally more stable than free acids, but for 2-hydroxy systems, they are still liable to decompose once the base hydrolyzes the ester. MIDA boronates are superior for this specific problem.
📚 References
-
Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[8]2017 , 139, 13156–13165. Link
-
MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.[8]2007 , 129, 6716–6717. Link
-
Benzoxaborole Equilibrium: Adamczyk-Woźniak, A.; Cyrański, M. K.; Żubrowska, A.; Sporzyński, A. Benzoxaboroles – Old compounds with new applications. J. Organomet. Chem.2009 , 694, 3533–3541. Link
-
Anhydrous Fluoride Activation: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. J. Am. Chem. Soc.[8]2010 , 132, 14073–14075. Link
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Comprehensive Guide to HPLC Analysis of 2-Hydroxy-4-methoxyphenylboronic Acid
Executive Summary & Chemical Context[1][2]
Analyzing 2-hydroxy-4-methoxyphenylboronic acid presents a unique set of chromatographic challenges that standard "generic" HPLC methods often fail to address. Unlike simple aromatics, this molecule exhibits two dynamic behaviors that can compromise purity data:
-
The Boroxine Paradox: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). In non-optimized HPLC conditions, this results in peak splitting, fronting, or "ghost" peaks, leading to false impurity reporting.
-
Protodeboronation: The ortho-hydroxy group facilitates hydrolytic cleavage of the C-B bond, generating 3-methoxyphenol (the primary degradant). A robust method must baseline-separate this specific impurity from the parent peak.
This guide compares two distinct HPLC methodologies—Method A (Standard C18) and Method B (Enhanced Selectivity Phenyl-Hexyl) —and establishes qNMR as the gold standard for cross-validation.
Chemical Stability & Degradation Pathway
The following diagram illustrates the equilibrium and degradation pathways that your method must detect.
Figure 1: The dynamic equilibrium between the boronic acid monomer and boroxine (yellow) must be collapsed by the mobile phase, while the irreversible degradants (red) must be chromatographically resolved.
Method Comparison Guide
Method A: The "Workhorse" (C18)
Best For: Routine QC, quick purity checks, and systems where column switching is difficult. Mechanism: Hydrophobic interaction. Limitation: May show peak tailing due to the interaction of the boron moiety with residual silanols; limited selectivity between the boronic acid and similar phenolic impurities.
Method B: The "Specialist" (Phenyl-Hexyl)
Best For: High-precision purity analysis, separating complex isomeric mixtures, and resolving deboronated impurities.
Mechanism: Pi-pi (
Comparative Data Summary
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Analyte) | ~4.5 min | ~6.2 min |
| Resolution (Rs) vs. Phenol | 2.5 | > 4.0 |
| Peak Symmetry (Tailing) | 1.3 - 1.5 | 0.95 - 1.1 |
| Boroxine Artifacts | Occasional splitting | Collapsed (Single Peak) |
| Mobile Phase Suitability | Good | Excellent |
Detailed Experimental Protocols
Method A: Standard Reversed-Phase C18
Use this protocol for general receiving inspection.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid is critical to force monomer formation).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Injection Volume: 5 µL.
Gradient Table (Method A):
| Time (min) | % A (Water/FA) | % B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Method B: Enhanced Selectivity Phenyl-Hexyl (Recommended)
Use this protocol for stability studies and final product release.
-
Column: Waters XSelect CSH Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffered acid provides better peak shape than simple formic acid).
-
Mobile Phase B: Methanol (MeOH). Note: Methanol promotes stronger pi-pi interactions than ACN.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 254 nm.
Gradient Table (Method B):
| Time (min) | % A (Buffer) | % B (MeOH) |
|---|---|---|
| 0.0 | 90 | 10 |
| 12.0 | 30 | 70 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Validation Strategy: The Role of qNMR
HPLC is an indirect purity measurement relying on relative UV absorption. Boronic acids frequently contain inorganic salts or boroxine anhydrides that HPLC may misinterpret. Quantitative NMR (qNMR) is the absolute truth standard for this class of compounds.
Workflow for High-Integrity Analysis:
-
Run qNMR (1H NMR with Maleic Acid internal standard) to establish absolute weight % purity.
-
Run HPLC (Method B) to determine chromatographic purity (area %).
-
Correlate: If HPLC purity is 99% but qNMR is 95%, your sample contains inorganic salts or trapped solvents invisible to UV.
Figure 2: Dual-stream validation workflow ensuring both organic impurity limits and absolute potency are met.
Troubleshooting & Critical Notes
-
Sample Preparation: Dissolve the sample in 90:10 Water:ACN (or MeOH). Do not dissolve in pure organic solvent and inject into a high-aqueous stream; this causes precipitation and peak splitting.
-
The "Ghost" Peak: If you see a broad hump eluting after the main peak, this is likely the boroxine trimer reforming on the column. Solution: Increase the acid concentration in Mobile Phase A (up to 0.2% Formic Acid) to force rapid hydrolysis to the monomer.
-
Column Storage: Never leave boronic acids in the column. Flush with 80% ACN/Water for 30 minutes post-analysis to prevent strong adsorption of the boron moiety to the stationary phase.
References
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes, 2022. Link
-
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids." BenchChem Technical Guides, 2025. Link
-
Duval, F., et al. "Selective on-line detection of boronic acids and derivatives in HPLC eluates by post-column reaction with alizarin." Journal of Chromatography A, Vol. 1417, 2015, pp. 57-63. Link
-
Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent Technical Overview, 2010. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-methoxyphenylboronic Acid
For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Hydroxy-4-methoxyphenylboronic acid, grounding procedural instructions in the chemical principles that dictate them.
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is essential. This compound, like many arylboronic acids, is classified as a hazardous substance. The primary risks are associated with irritation upon contact.[1][2][3][4] A pre-disposal assessment ensures that all subsequent actions are taken with an appropriate level of caution.
Key Hazard Information and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact can lead to inflammation.[1][2][3][4] | Nitrile or neoprene gloves, fully fastened lab coat.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage.[1][2][3][4] | Chemical safety goggles or a face shield.[2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust.[3][6] | All handling and waste preparation must be conducted in a certified chemical fume hood.[5] |
Causality: The boronic acid functional group and the phenolic hydroxyl group can interact with biological macromolecules, leading to irritant responses. The fine, powdered nature of the solid increases the risk of aerosolization, making respiratory protection via a fume hood a critical control measure.[7]
The Cardinal Rule: Segregation and Collection
The fundamental principle of chemical waste disposal is that This compound and its waste streams must be disposed of as hazardous waste .[1][5][6] It should never be disposed of down the drain or in regular trash.[8][9][10]
Incompatible Materials: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3][7] Mixing this waste with other chemical streams containing these incompatibilities can lead to vigorous, unpredictable reactions. Therefore, dedicated and separate waste containers are mandatory.[8][9]
The following diagram illustrates the decision-making process for proper waste stream segregation.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is crucial for ensuring safety and compliance. The following steps provide clear, actionable guidance for different waste forms.
This category includes excess reagent, contaminated weighing paper, gloves, and other disposable labware that has come into direct contact with the solid chemical.
-
Preparation: Within a chemical fume hood, carefully place all contaminated solid materials into a designated, sealable container for solid hazardous waste.[5] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][8]
-
Closure: Keep the container sealed at all times, except when adding waste.[9] This prevents the release of dust and vapors.
This category includes solutions containing this compound from reactions, extractions, or analytical procedures.
-
Preparation: In a chemical fume hood, pour the liquid waste into a designated, sealable container for liquid hazardous waste.[5] Use a funnel to prevent spills.
-
Segregation: Do not mix this boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Pay special attention to avoiding mixtures with strong oxidizers, acids, or bases.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents by their full name, including solvents.[5][9]
-
Closure: Ensure the container is tightly sealed when not in use. For continuous waste streams (e.g., from an HPLC), use a cap with a tight-fitting hole for the tubing.[11]
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.
-
First Rinse (Critical): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction or a common laboratory solvent like acetone). The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste as described in Protocol 3.2.[5][9]
-
Subsequent Rinses: Depending on institutional guidelines, the second and third rinses may also need to be collected as hazardous waste.[5][9] Consult your local EHS department for specific requirements.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in the fume hood, obliterate or deface the original label.[9] The clean container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[5]
Waste Storage and Final Disposal
All prepared hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and should be equipped with secondary containment to capture any potential leaks.[9][11]
Once a waste container is full, it must be dated and a pickup must be requested from your institution's EHS department.[5][9] They will transport the waste to a central storage facility for final disposal by a licensed hazardous waste contractor, typically via high-temperature incineration.[12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: If safe to do so, prevent the spill from spreading.
-
Cleanup (Solid Spill): Carefully sweep or vacuum up the spilled material and place it into a labeled hazardous waste container.[1][6][7] Avoid any actions that generate dust.
-
Cleanup (Liquid Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[5]
By adhering to these rigorous, well-documented procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Etimine USA Inc. (2020). Boric Acid SAFETY DATA SHEET. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methoxyphenylboronic acid, 97%. [Link]
-
National Institutes of Health. (2020). The NIH Drain Discharge Guide. [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
YouTube. (2022). How To Properly Dispose Waste Acid?. [Link]
-
YouTube. (2015). HOL how to video Dispose Chemicals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.ie [fishersci.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. youtube.com [youtube.com]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
